![molecular formula C19H26Cl2N2O4 B8458503 (3,5-dichlorophenyl)methyl 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidine-1-carboxylate](/img/structure/B8458503.png)
(3,5-dichlorophenyl)methyl 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-dichlorophenyl)methyl 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C18H24Cl2N2O4 and a molecular weight of 403.3 g/mol . This compound is characterized by the presence of a dichlorobenzyl group and a piperidine ring, which is further substituted with a tert-butoxycarbonyl (Boc) protecting group and a methylamino group.
Méthodes De Préparation
The synthesis of (3,5-dichlorophenyl)methyl 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps :
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amino group on the piperidine ring. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced via a nucleophilic substitution reaction, where the piperidine nitrogen attacks the electrophilic carbon of the dichlorobenzyl chloride.
Final Coupling: The final step involves coupling the protected piperidine derivative with the appropriate carboxylate precursor under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors for better control over reaction conditions .
Analyse Des Réactions Chimiques
(3,5-dichlorophenyl)methyl 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzyl group.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present and the reagents used.
Common reagents for these reactions include TFA for deprotection, and oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) for redox reactions .
Applications De Recherche Scientifique
(3,5-dichlorophenyl)methyl 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis
Mécanisme D'action
The mechanism of action of (3,5-dichlorophenyl)methyl 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include binding to active sites or allosteric sites, leading to changes in enzyme activity or receptor signaling .
Comparaison Avec Des Composés Similaires
Similar compounds to (3,5-dichlorophenyl)methyl 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidine-1-carboxylate include:
tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: An intermediate in the synthesis of Niraparib, a PARP inhibitor.
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Used as an intermediate in organic synthesis.
1-tert-Butyl 3-Methyl 4-Oxopiperidine-1,3-dicarboxylate: Another piperidine derivative used in various synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both dichlorobenzyl and Boc-protected piperidine moieties, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C19H26Cl2N2O4 |
|---|---|
Poids moléculaire |
417.3 g/mol |
Nom IUPAC |
(3,5-dichlorophenyl)methyl 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H26Cl2N2O4/c1-19(2,3)27-17(24)22(4)16-5-7-23(8-6-16)18(25)26-12-13-9-14(20)11-15(21)10-13/h9-11,16H,5-8,12H2,1-4H3 |
Clé InChI |
HNHGCCJUINTMGS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)C1CCN(CC1)C(=O)OCC2=CC(=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Carboxy-1-oxopropyl)amino]benzoic acid](/img/structure/B8458425.png)
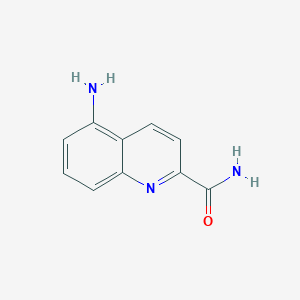
![3-[3-(Diethylamino)phenyl]-6-(dimethylamino)-2-benzofuran-1(3H)-one](/img/structure/B8458433.png)
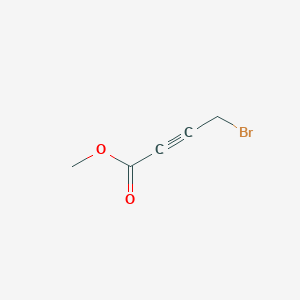
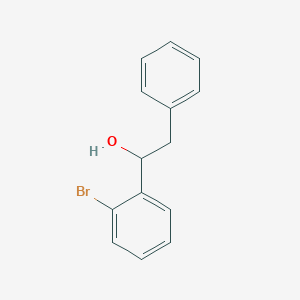


![4-{[(3-Chlorophenyl)methyl]sulfanyl}pyridine](/img/structure/B8458474.png)
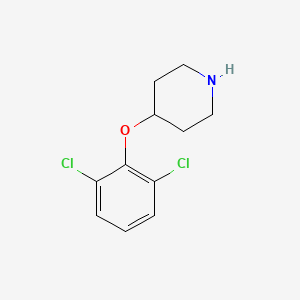

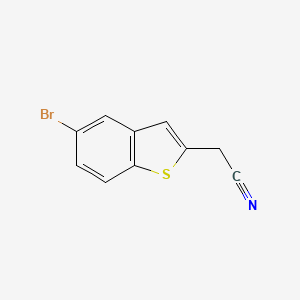

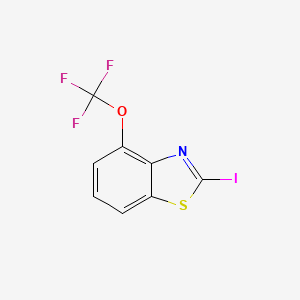
![7-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indole](/img/structure/B8458514.png)
